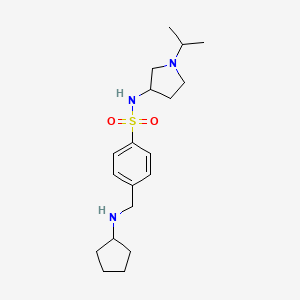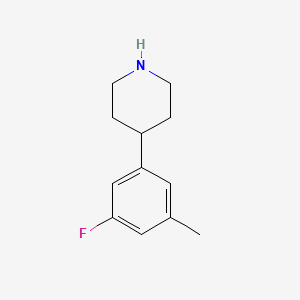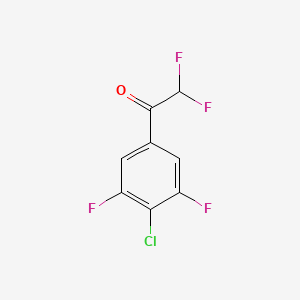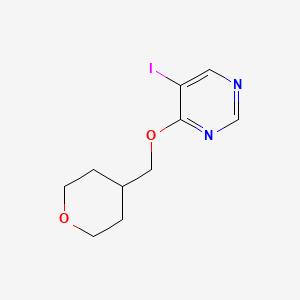![molecular formula C11H20N2S B12092771 [3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Diméthylamino)propyl][(5-méthylthiophène-2-yl)méthyl]amine: est un composé organique de formule moléculaire C₁₁H₂₀N₂S. Ce composé présente un groupe diméthylamino lié à une chaîne propylique, qui est elle-même connectée à un cycle thiophène substitué par un méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la [3-(Diméthylamino)propyl][(5-méthylthiophène-2-yl)méthyl]amine implique généralement les étapes suivantes :
Matières de départ: La synthèse commence par la préparation du 5-méthylthiophène-2-carbaldéhyde et de la 3-(diméthylamino)propylamine.
Réaction de condensation: Ces matières de départ subissent une réaction de condensation en présence d'un catalyseur approprié, tel qu'un acide ou une base, pour former le produit souhaité. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux.
Purification: Le produit brut est purifié par des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Méthodes de production industrielle
En milieu industriel, la production de la [3-(Diméthylamino)propyl][(5-méthylthiophène-2-yl)méthyl]amine peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés pour un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations des réactifs, garantit une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent cibler les fonctions imine ou amine, les convertissant en amines ou en amides correspondantes.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Agents oxydants: Peroxyde d'hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles: Halogénures, alcoolates, thiolates.
Principaux produits
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Formation d'amines secondaires ou tertiaires.
Substitution: Formation de dérivés thiophènes substitués.
Applications de la recherche scientifique
Chimie
Catalyse: Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux de transition qui sont utilisés comme catalyseurs dans diverses transformations organiques.
Synthèse organique: Il sert d'intermédiaire dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie
Sondes biologiques: Le composé peut être utilisé comme une sonde pour étudier les processus biologiques, tels que l'activité enzymatique et la liaison aux récepteurs.
Développement de médicaments: Ses caractéristiques structurelles en font un candidat pour le développement de nouveaux agents thérapeutiques, en particulier ceux ciblant le système nerveux central.
Médecine
Pharmacologie: Les activités pharmacologiques potentielles du composé sont explorées pour le traitement de troubles neurologiques, étant donné sa capacité à interagir avec les systèmes de neurotransmetteurs.
Industrie
Science des matériaux: Il est utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les semi-conducteurs organiques, en raison de ses propriétés électroniques.
Mécanisme d'action
Le mécanisme par lequel la [3-(Diméthylamino)propyl][(5-méthylthiophène-2-yl)méthyl]amine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, elle peut se lier à des récepteurs ou à des enzymes, modulant leur activité. Le groupe diméthylamino peut participer à des liaisons hydrogène et des interactions électrostatiques, tandis que le cycle thiophène peut s'engager dans des interactions de type π-π avec des résidus aromatiques dans les protéines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Drug Development: Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting the central nervous system.
Medicine
Pharmacology: The compound’s potential pharmacological activities are explored for the treatment of neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
Material Science: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism by which [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
[3-(Diméthylamino)propylamine: Manque le cycle thiophène, ce qui le rend moins polyvalent dans les applications électroniques.
[3-(Diméthylamino)propyl][(2-thiényl)méthyl]amine: Structure similaire mais avec un cycle thiophène non méthylé, affectant ses propriétés électroniques.
[3-(Diméthylamino)propyl][(4-méthylphényl)méthyl]amine: Contient un cycle phényle au lieu d'un cycle thiophène, modifiant sa réactivité et ses applications.
Unicité
La présence du cycle 5-méthylthiophène dans la [3-(Diméthylamino)propyl][(5-méthylthiophène-2-yl)méthyl]amine confère des propriétés électroniques uniques, la rendant particulièrement utile dans des applications nécessitant des caractéristiques électroniques spécifiques, comme dans le développement de semi-conducteurs organiques et de polymères conducteurs.
Propriétés
Formule moléculaire |
C11H20N2S |
|---|---|
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |
Clé InChI |
JHTLCQMYTFPLBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)



![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)



![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)



